The compound 1,2-dichloroethane (DCE) is a ubiquitous environmental contaminant. The primary route of exposure of humans to DCE is inhalation of its vapor. The present investigation was undertaken to determine the distribution and accumulation of DCE in the blood, lung, liver, brain, kidney and abdominal fat of rats during and after inhalation exposure. Male rats were exposed to 160 ppm (v/v) of DCE vapor for 360 min and the concentrations of DCE in the blood and tissues during the inhalation exposure period and after the end of the exposure period were measured. DCE accumulation in the abdominal fat was much greater than that in the blood and other tissues. The information we obtained in this study is useful basic data pertaining to the pharmacokinetics of DCE and DCE-mediated carcinogenicity: Our results suggest that one of the factors involved in the induction of peritoneal tumors in rats exposed to DCE vapor by inhalation is DCE accumulation in the abdominal fat.
The effect of the pretreatment of male Sprague-Dawley rats with phenobarbital (PB), butylated hydroxyanisole (BHA) and disulfiram (DSF) on the inhalation kinetics of 1,2-dichloroethane [ethylene dichloride (EDC)] was studied by the gas uptake method. A closed recirculating system was constructed and characterized. The rate curves in all the pretreatment regimens showed saturable dependence on EDC concentration. These saturable dependencies (Michaelis-Menten) appeared to be associated with enzymatic metabolism. In general, a two-compartment, steady-state pharmacokinetic model described the uptake data. Data were transformed by Hanes plots to calculate the inhalational Km, the ambient EDC concentration at which uptake proceeded at half maximum rate, and Vmax, the maximum rate of uptake (i.e., maximum rate of metabolism). Although PB and BHA pretreatments did not affect the Km of EDC, PB pretreatment increased the Vmax while DSF pretreatment decreased both the Km and Vmax.
The levels of 1,2-dichloroethane (1,2-EDC), and its metabolites 2-chloroethanol, monochloroacetic acid, and 2-chloroacetaldehyde were determined by gas chromatography in the organs of human cadavers in cases of acute poisoning. The highest 1,2-dichloroethane levels were observed in the stomach and omentum; lower levels in the kidney, spleen, brain, heart, large and small intestines, and blood, and no detectable amounts in the liver. 2-Chloroethanol and monochloroacetic acid, minor metabolites of 1,2-dichloroethane, were detected in small amounts in the myocardium, brain, stomach, and small intestine. 2-Chloroacetaldehyde, because it is a reactive intermediate in the biotransformation of 1,2-dichloroethane was not detectable in the organs. The administration of acetylcysteine to acutely intoxicated humans showed no positive clinical effect. ...
Urinary excretion of thiodiglycolic acid and thioethers after 1,2-dichloroethane dosing was studied in rats. Male Sprague-Dawley rats were administered 0, 0.12, 0.25, 0.50, 1.01, 2.02, 4.04 or 8.08 umol/kg (14)C labeled 1,2-dichloroethane orally. Urine samples were collected for 24 hours and analyzed for thiodiglycolic acid and thioethers before and after alkaline hydrolysis by gas chromatography and the Ellman reagent/absorption spectrophotometry (thioether assay), respectively. The amounts of 1,2-dichloroethane derived radioactivity excreted decreased as a logarithmic function of increasing 1,2-dichloroethane dose ranging from 62.1% of the dose for 0.12 and 0.25 umol/kg 1,2-dichloroethane to 7.4% of the 8.08 umol/kg dose. The concentrations of urinary thiodiglycolic acid were well correlated with 1,2-dichloroethane dose up to 2.02 umol/kg. When expressed as a percentage of the dose urinary excretion of thiodiglycolic acid was not dependent on the dose over the range 0.12 to 1.01 umol/kg 1,2-dichloroethane and amounted to 21.8% of the dose. Before alkaline hydrolysis no thioethers could be detected. After alkaline hydrolysis, urinary excretion of thioethers by rats dosed with 0.12 and 0.25 umol/kg did not differ significantly from the control value. Between 0.25 and 4.04 umol/kg 1,2-dichloroethane, thioether excretion increased linearly with dose. The highest thioether/thiodiglycolic ratio 0.17 occurred in rats given 8.08 umol/kg 1,2-dichloroethane. Urinary thiodiglycolic acid concentrations were not altered by alkaline hydrolysis. The /results suggest/ that urinary thiodiglycolic acid excretion correlates well with the oral dose of 1,2-dichloroethane in rats. Urinary thiodiglycolic acid excretion may be a useful marker of 1,2-dichloroethane exposure. Thiodiglycolic acid is hydrolyzed under alkaline conditions. The thioether assay is not appropriate for estimating urinary thiodiglycolic acid excretion.
For more Absorption, Distribution and Excretion (Complete) data for 1,2-Dichloroethane (11 total), please visit the HSDB record page.
In rats, radiolabeled ethylene dichloride was excreted primarily in the urine, and the major urinary metabolites were chloroacetic acid, 5-carboxymethyl cysteine, and thiodiacetic acid.
The metabolism and binding of (14)C-labelled 1,2-dichloroethane in female C57BL mice were studied. As shown by whole-body autoradiography of iv injected mice, a selective localization of non-volatile and bound 1,2-dichloroethane metabolites occurred in the nasal olfactory mucosa and the tracheo-bronchial epithelium. Low levels of metabolites were also present in the epithelia of the upper alimentary tract, vagina and eyelid, and in the liver and kidney. A decreased mucosal and epithelial binding was observed after pretreatment with metyrapone, indicating that the binding might be due to an oxidative metab of 1,2-dichloroethane. The levels of in vivo binding were considerably lower in mice injected ip with 1,2-dichloroethane as compared to mice given equimolar doses of (14)C-labelled 1,2-dibromoethane. In vitro experiments with 1000 g supernatants from various tissues showed that nasal mucosa has a marked ability to activate 1,2-dichloroethane into products that become irreversibly bound to the tissue. The nasal olfactory mucosa is a target tissue for toxicity of 1,2-dichloroethane.
... Using isolated rat hepatocytes as a model system, and electron spin resonance spectroscopy coupled to the spin trapping technique as a detection technique, the formation of free radical derivatives was demonstrated, both under normoxic as well as under hypoxic conditions from carbon tetrachloride (CCl4), chloroform (CHCl3), 1,1,1-tetrachloroethane, and 1,1,2,2-tetrachloroethane. In contrast, free radical production was only detectable under hypoxic conditions when 1,2-dibromoethane, 1,1-dichloroethane, 1,2-dichloroethane, and 1,1,2-trichloroethane were added to the hepatocyte suspensions....
Chlorinated hydrocarbons found in a bioassay to be carcinogenic to both B6C3F1 mice and Osborne-Mendel rats (1,2-dichloroethane), carcinogenic only to mice (1,1,2-trichloroethane, 1,1,2,2-tetrachloroethane, hexachloroethane, trichloroethylene, and tetrachloroethylene), and noncarcinogenic to either species (1,1-dichloroethane and 1,1,1-trichloroethane) were used to investigate the biochemical bases for tumorigenesis. Studies were conducted after chronic oral dosing of adult mice and rats with the MTD and 1/4 MTD of each compound. The extent to which the compounds were metabolized in 48 hr, hepatic protein binding, and urinary metabolite patterns were examined. Metabolism of the compounds (mmoles per kg body weight) was 1.7 to 10 times greater in mice than in rats. Hepatic protein binding (nanomole equivalents bound to 1 mg of liver protein) was 1.2 to 8.3 times higher in mice than in rats except for 1,2-dichloroethane and 1,1,1-trichloroethane. The noncarcinogens 1,1-dichloroethane and 1,1,1-trichloroethane exhibited 2 to 18 times more binding in mice than did the carcinogens 1,2-dichloroethane and 1,1,2-trichloroethane. Urinary metabolite patterns of the compounds were similar in both species. The biochemical parameters measured provided no clue to differentiate the carcinogens from the noncarcinogens.
For more Metabolism/Metabolites (Complete) data for 1,2-Dichloroethane (16 total), please visit the HSDB record page.
Due to its physical properties such as its lipophilicity, 1,2-dichloroethane is likely to be absorbed across the alveolar membranes of the lung, mucosal membranes of the gastrointestinal tract, and the skin by passive diffusion. Once in the body, it is widely distributed, with the greatest amounts accumulating in the more lipophilic tissues. The primary route of biotransformation involves conjugation with glutathione to yield nonvolatile urinary metabolites. The other route, a cytocrome P-450-mediated oxidation is responsible for the formation of chloroacetaldehyde. Metabolic saturation appears to occur sooner after oral (gavage) administration than after inhalation exposure. Following inhalation or oral exposure, elimination of 1,2-dichloroethane occurs primarily via excretion of soluble metabolites in the urine and excretion of unchanged parent compound and carbon dioxide in the expired air. (L156)